2-(Butanoylamino)-2-ethylbutanoic acid
Description
2-(Butanoylamino)-2-ethylbutanoic acid is a branched-chain carboxylic acid derivative featuring a butanoyl (C₃H₇CO-) amino group and an ethyl substituent at the α-carbon of the butanoic acid backbone.
Properties
CAS No. |
141745-60-0 |
|---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-(butanoylamino)-2-ethylbutanoic acid |
InChI |
InChI=1S/C10H19NO3/c1-4-7-8(12)11-10(5-2,6-3)9(13)14/h4-7H2,1-3H3,(H,11,12)(H,13,14) |
InChI Key |
LIHPVECKDVRYTB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC(CC)(CC)C(=O)O |
Canonical SMILES |
CCCC(=O)NC(CC)(CC)C(=O)O |
Synonyms |
Butanoic acid, 2-ethyl-2-[(1-oxobutyl)amino]- |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features :
- Backbone: Butanoic acid (C₄H₈O₂) with modifications at the α-carbon.
Synthesis Pathway :
Based on methodologies from and , the compound could be synthesized via:
Acylation: Reaction of 2-amino-2-ethylbutanoic acid with butanoyl chloride in a polar aprotic solvent (e.g., DMAc).
Activation : Use of thionyl chloride (SOCl₂) to generate reactive intermediates, as demonstrated in the preparation of diacid chlorides .
Comparison with Structural Analogs
2-Amino-2-methylbutanoic Acid (CAS 595-39-1)
Structural Differences :
- Substituents : Methyl group at α-carbon vs. ethyl group in the target compound.
- Functional Groups: Primary amino (-NH₂) vs. butanoylamino (-NHCOC₃H₇).
Physicochemical Properties :
2-Ethylbutanoic Acid (CAS 88-09-5)
Structural Differences :
- Functionalization: Lacks the amino and butanoylamino groups, making it a simple branched fatty acid.
Key Data :
Research Findings :
2-(Benzoylamino)-4-(methylsulfonyl)butanoic Acid (CAS 115527-63-4)
Structural Differences :
- Aromatic vs. Aliphatic: Benzoyl group vs. butanoyl group.
Comparative Analysis :
Pharmaceutical Relevance
- Inhibitor Design: Compounds like 2-(butanoylamino) derivatives are explored for targeting human dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis .
- Chiral Polymers: Analogous to , the target compound could be incorporated into optically active polymers for catalysis or separation technologies .
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